1,1,2,2-Tetrabromoethane

描述

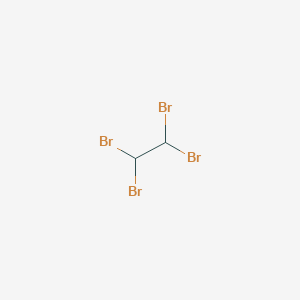

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,1,2,2-tetrabromoethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Br4/c3-1(4)2(5)6/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXSZNDIIPUOQMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Br)Br)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2Br4, Array | |

| Record name | ACETYLENE TETRABROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1,2,2-TETRABROMOETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1235 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1026083 | |

| Record name | 1,1,2,2-Tetrabromoethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Acetylene tetrabromide appears as a yellowish liquid with a pungent odor, much like camphor. Irritates skin. Ingestion or inhalation may produce irritation or a narcotic effect. Chronic exposure may damage liver. Noncombustible, but decomposes at 374 °F, releasing flammable and toxic fumes. Much denser than water. Used as a solvent for fats, oils and waxes., Pale-yellow liquid with a pungent odor similar to camphor or iodoform; Note: A solid below 32 degrees F; [NIOSH], YELLOW HEAVY LIQUID WITH PUNGENT ODOUR., Pale-yellow liquid with a pungent odor similar to camphor or iodoform., Pale-yellow liquid with a pungent odor similar to camphor or iodoform. [Note: A solid below 32 °F.] | |

| Record name | ACETYLENE TETRABROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1,2,2-Tetrabromoethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/211 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,1,2,2-TETRABROMOETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1235 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACETYLENE TETRABROMIDE (1,1,2,2-TETRABROMOETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/691 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acetylene tetrabromide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0009.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

471 °F at 760 mmHg (NTP, 1992), 243.5 °C; 151 °C @ 54 mm Hg, 243.5 °C, 474 °F (decomposes), 474 °F (Decomposes) | |

| Record name | ACETYLENE TETRABROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1,2,2-TETRABROMOETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1600 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1,2,2-TETRABROMOETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1235 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACETYLENE TETRABROMIDE (1,1,2,2-TETRABROMOETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/691 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acetylene tetrabromide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0009.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

635 °F (NFPA, 2010), -18 °C (closed cup) | |

| Record name | ACETYLENE TETRABROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1,2,2-TETRABROMOETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1600 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), 0.065 g/100 ml water @ 30 °C, Soluble in acetone, Miscible in ethanol, ethyl ether, chloroform, aniline, acetic acid; soluble in benzene; slightly soluble in carbon tetrachloride., 0.28 g/100 g water @ 80 °C, In water, 678 mg/l @ 25 °C, Solubility in water: none, 0.07% | |

| Record name | ACETYLENE TETRABROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1,2,2-TETRABROMOETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1600 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1,2,2-TETRABROMOETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1235 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Acetylene tetrabromide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0009.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

2.9656 at 68 °F (NTP, 1992) - Denser than water; will sink, 2.9656 @ 20 °C/4 °C, Relative density (water = 1): 2.96, 2.97 | |

| Record name | ACETYLENE TETRABROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1,2,2-TETRABROMOETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1600 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1,2,2-TETRABROMOETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1235 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACETYLENE TETRABROMIDE (1,1,2,2-TETRABROMOETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/691 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acetylene tetrabromide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0009.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

11.9 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 11.9 (Air = 1), Relative vapor density (air = 1): 11.9 | |

| Record name | ACETYLENE TETRABROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1,2,2-TETRABROMOETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1600 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1,2,2-TETRABROMOETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1235 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.1 mmHg at 68 °F ; 1 mmHg at 149 °F (NTP, 1992), 0.02 [mmHg], 2.0X10-2 mm Hg @ 25 °C, Vapor pressure, Pa at 24 °C: 5.32, 0.02 mmHg | |

| Record name | ACETYLENE TETRABROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1,2,2-Tetrabromoethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/211 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,1,2,2-TETRABROMOETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1600 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1,2,2-TETRABROMOETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1235 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACETYLENE TETRABROMIDE (1,1,2,2-TETRABROMOETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/691 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acetylene tetrabromide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0009.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Yellowish, heavy liquid /SRP: technical grade/, Colorless to yellow liquid, Pale-yellow liquid [Note: A solid below 32 degrees F]. | |

CAS No. |

79-27-6 | |

| Record name | ACETYLENE TETRABROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1,2,2-Tetrabromoethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,2,2-Tetrabromoethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetylene tetrabromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406889 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethane, 1,1,2,2-tetrabromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,2,2-Tetrabromoethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,2,2-tetrabromoethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.083 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,2,2-TETRABROMOETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V00GKC584O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,1,2,2-TETRABROMOETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1600 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1,2,2-TETRABROMOETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1235 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACETYLENE TETRABROMIDE (1,1,2,2-TETRABROMOETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/691 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethane, 1,1,2,2-tetrabromo- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/KI7D80E8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

30 °F (NTP, 1992), 0 °C, 32 °F | |

| Record name | ACETYLENE TETRABROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1,2,2-TETRABROMOETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1600 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1,2,2-TETRABROMOETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1235 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACETYLENE TETRABROMIDE (1,1,2,2-TETRABROMOETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/691 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acetylene tetrabromide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0009.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,1,2,2-Tetrabromoethane: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1,2,2-Tetrabromoethane, also known as acetylene (B1199291) tetrabromide, is a dense, non-flammable halogenated alkane with the chemical formula C₂H₂Br₄. This document provides a comprehensive overview of its core physical and chemical properties, intended for a technical audience in research and development. It includes tabulated quantitative data, detailed experimental protocols for property determination, and graphical representations of its synthesis and purification workflows. While primarily an industrial solvent and intermediate, its high density and refractive index lend it to specialized laboratory applications.

Core Physical and Chemical Properties

This compound is a colorless to pale-yellowish heavy liquid with a pungent odor similar to camphor (B46023) and iodoform.[1] It is significantly denser than water.[1]

Quantitative Physical Properties

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Units | Conditions |

| Molecular Weight | 345.65 | g/mol | |

| Melting Point | 0 to 1 | °C | |

| Boiling Point | 243.5 | °C | at 760 mmHg (decomposes)[1] |

| 239 | °C | at 1013 hPa (decomposition)[2] | |

| Density | 2.96 | g/cm³ | at 25 °C[2] |

| 2.967 | g/mL | at 25 °C[3] | |

| Vapor Pressure | 0.02 | mmHg | at 25 °C[1] |

| 5.32 | Pa | at 24 °C[4] | |

| 0.1 | hPa | at 20 °C[2] | |

| Vapor Density | 11.9 | (air = 1) | |

| Refractive Index | 1.637 | n20/D | at 20 °C[3] |

| 1.64 | |||

| Water Solubility | 0.68 | g/L | [2] |

| 678 | mg/L | at 25 °C[5] | |

| Insoluble | [6] | ||

| Log P (Octanol/Water Partition Coefficient) | 2.8 | ||

| Auto-ignition Temperature | 335 | °C | [2][4] |

Solubility Profile

This compound exhibits the following solubility characteristics:

-

Miscible with: Ethanol, ether, chloroform, aniline, and acetic acid.[1][7]

-

Soluble in: Benzene and acetone.[5]

-

Slightly soluble in: Carbon tetrachloride.[1]

Chemical Properties and Reactivity

This compound is a relatively stable compound at room temperature but exhibits reactivity under specific conditions.

-

Decomposition: It decomposes upon heating to above 190-240°C, and certainly at its boiling point, releasing toxic and flammable fumes, including hydrogen bromide, bromine, and carbonyl bromide.[1][7][8]

-

Incompatibilities: It is incompatible with strong bases, strong oxidants, and chemically active metals such as aluminum, magnesium, sodium, potassium, and zinc, particularly in the presence of heat or moisture.[3][4][8] Contact with hot iron can also lead to reactions.[3]

-

Material Degradation: It can soften or destroy most plastics and rubbers.[3][8]

-

Reaction with Bases: It reacts with strong bases, which can lead to the generation of hydrogen bromide.[7]

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound and standard methods for the determination of its key physical properties are provided below.

Synthesis of this compound

This compound is synthesized via the addition reaction of acetylene gas with liquid bromine.[7]

Materials:

-

Acetylene gas

-

Liquid bromine

-

Glass-lined reactor

-

Dilute alkali solution (e.g., sodium carbonate solution)

-

Water

Procedure:

-

Charge a glass-lined reactor with liquid bromine. A small amount of water may be added to create a layer on the surface of the bromine to minimize its volatilization.[7]

-

Slowly introduce acetylene gas into the reactor, maintaining a pressure of 0.02–0.05 MPa.[7]

-

Maintain the reaction temperature between 50–60°C. The reaction is exothermic and may require cooling.[7]

-

Continue the reaction for 5–7 hours. During this time, the color of the reaction mixture will gradually turn yellow.[7]

-

Upon completion, transfer the reaction solution and wash it with a dilute alkali solution to neutralize any acidic byproducts like hydrobromic acid.[7]

-

Allow the mixture to stand and separate into two layers. The lower, denser layer is the organic phase containing this compound.[7]

-

Collect the lower organic phase and wash it with water until it is neutral.[7]

-

The resulting product is crude this compound, which can be purified further by distillation under reduced pressure.

Standard Method for Melting Point Determination (Capillary Method)

This protocol is a standard method for determining the melting point of a crystalline solid.[9][10]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

Procedure:

-

Introduce a small, finely powdered sample of this compound (in its solid form, cooled below its melting point) into the open end of a capillary tube.

-

Compact the sample at the bottom of the tube by tapping it gently.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to obtain an approximate melting point.

-

Allow the apparatus to cool.

-

Prepare a new sample and heat it again, but more slowly (approximately 1-2°C per minute) as the temperature approaches the approximate melting point.

-

Record the temperature at which the first drop of liquid appears (the initial melting point) and the temperature at which the entire sample becomes a clear liquid (the final melting point). The range between these two temperatures is the melting range.

Standard Method for Boiling Point Determination

This is a general procedure for determining the boiling point of a liquid at atmospheric pressure.

Apparatus:

-

Distillation flask

-

Condenser

-

Thermometer

-

Heating mantle

-

Boiling chips

Procedure:

-

Place a volume of this compound into the distillation flask, along with a few boiling chips to ensure smooth boiling.

-

Set up the distillation apparatus with the thermometer bulb positioned just below the side arm of the flask leading to the condenser.

-

Begin heating the flask gently with the heating mantle.

-

Observe the temperature as the liquid begins to boil and a ring of condensing vapor rises up the flask.

-

The boiling point is the temperature at which the thermometer bulb is fully immersed in the vapor and the temperature reading remains constant during the distillation.

-

Record the barometric pressure, as the boiling point is pressure-dependent.

Standard Method for Density Measurement (Digital Density Meter)

This method utilizes an oscillating U-tube to determine the density of a liquid.[11][12]

Apparatus:

-

Digital density meter with an oscillating U-tube

-

Syringe for sample injection

Procedure:

-

Calibrate the digital density meter according to the manufacturer's instructions, typically using dry air and deionized water.

-

Ensure the measuring cell is clean and dry.

-

Inject the this compound sample into the measuring cell using a syringe, ensuring there are no air bubbles.

-

Allow the sample to reach thermal equilibrium within the instrument.

-

The instrument measures the oscillation period of the U-tube containing the sample and calculates the density.

-

Record the density reading and the measurement temperature.

Standard Method for Refractive Index Measurement (Abbe Refractometer)

This is a standard procedure for measuring the refractive index of a liquid.[13][14]

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath (if the refractometer is not temperature-controlled)

-

Dropper or pipette

Procedure:

-

Calibrate the Abbe refractometer using a standard of known refractive index.

-

Ensure the prism surfaces are clean and dry.

-

Using a dropper, place a few drops of this compound onto the lower prism.

-

Close the prisms and allow the sample to spread into a thin film and come to the desired temperature (typically 20°C).

-

Adjust the light source and move the adjustment knob until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

If a color fringe is observed, adjust the chromaticity screw to eliminate it.

-

Read the refractive index from the instrument's scale.

Visualized Workflows

The following diagrams, created using the DOT language, illustrate the synthesis and a general purification workflow for this compound.

Caption: Synthesis of this compound from Acetylene and Bromine.

Caption: General Purification Workflow for this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. thinksrs.com [thinksrs.com]

- 3. store.astm.org [store.astm.org]

- 4. store.astm.org [store.astm.org]

- 5. store.astm.org [store.astm.org]

- 6. matestlabs.com [matestlabs.com]

- 7. store.astm.org [store.astm.org]

- 8. This compound: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. SSERC | Melting point determination [sserc.org.uk]

- 11. knowledge.reagecon.com [knowledge.reagecon.com]

- 12. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 13. mt.com [mt.com]

- 14. knowledge.reagecon.com [knowledge.reagecon.com]

Synthesis of 1,1,2,2-Tetrabromoethane from Acetylene and Bromine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 1,1,2,2-tetrabromoethane, a valuable halogenated organic compound, from the direct reaction of acetylene (B1199291) and bromine. This document details the underlying chemical principles, comprehensive experimental protocols, and critical process parameters, tailored for professionals in chemical research and development.

Introduction

This compound (also known as acetylene tetrabromide) is a dense, colorless to pale yellow liquid with the chemical formula C₂H₂Br₄.[1][2] Its high density and refractive index make it useful as a gauge fluid and in microscopy.[2] Furthermore, it serves as a key intermediate in the synthesis of other brominated compounds and flame retardants.[2] The primary industrial synthesis route involves the electrophilic addition of bromine to acetylene.[1][3] This guide focuses on the direct bromination method, outlining the reaction mechanism, a detailed experimental protocol, and process optimization considerations.

Reaction Mechanism and Principles

The synthesis of this compound from acetylene is a classic example of an electrophilic addition reaction. The carbon-carbon triple bond in acetylene is electron-rich and susceptible to attack by electrophiles like bromine. The reaction proceeds in two main steps, with two molecules of bromine adding across the triple bond.[3]

Step 1: The first molecule of bromine adds to acetylene to form trans-1,2-dibromoethene. Step 2: The second molecule of bromine adds to the double bond of 1,2-dibromoethene (B7949689) to yield the final product, this compound.

The overall reaction equation is: C₂H₂ + 2Br₂ → C₂H₂Br₄ [3]

The reaction proceeds readily without a catalyst.[1] However, to minimize the formation of by-products such as dibromoethylene and tribromoethane, it is crucial to control the reaction conditions, particularly temperature and the stoichiometry of the reactants.[1] The reaction can be promoted by illumination with visible or ultraviolet light, which can shorten the reaction time and increase the yield of the desired product.[1]

Quantitative Data Summary

For ease of reference and comparison, the key quantitative data related to the synthesis and properties of this compound are summarized in the tables below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂H₂Br₄ | [1][4] |

| Molecular Weight | 345.65 g/mol | [1][5] |

| Appearance | Colorless to light yellow, oily liquid | [1][2] |

| Odor | Pungent, similar to camphor (B46023) and iodoform | [1][4] |

| Density | 2.967 g/mL at 25 °C | |

| Melting Point | -1 to 1 °C | |

| Boiling Point | 243.5 °C at 760 mmHg | [1][6] |

| Solubility in Water | 0.065% at 30 °C | [1] |

| Miscibility | Miscible with alcohol, ether, chloroform | [1] |

| Vapor Pressure | 0.1 mmHg at 20 °C |

Table 2: Optimized Reaction Parameters for Synthesis

| Parameter | Recommended Value/Range | Notes | Reference |

| Reaction Temperature | 50–60 °C | Temperatures >60°C can lead to substitution and side reactions. | [1] |

| Acetylene Pressure | 0.02–0.05 MPa | Slow, controlled introduction is key. | [1] |

| Reactant Ratio | Slight excess of acetylene (1-5%) | Excess >10% significantly increases by-product formation. | [1] |

| Reaction Time | 5–7 hours | Can be shortened with UV/visible light promotion. | [1] |

| Catalyst | None required | The reaction proceeds readily without a catalyst. | [1] |

| Purification pH | 5 to 7 (for final product) | Neutralization is critical to prevent decomposition. | [1] |

Detailed Experimental Protocol

This section provides a detailed methodology for the laboratory-scale synthesis and purification of this compound.

Safety Precautions:

-

Acetylene can form explosive mixtures with air (explosion limits: 3%–81%).[7] The reaction apparatus must be purged with an inert gas (e.g., nitrogen) before introducing acetylene.[7]

-

Bromine is highly corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

-

This compound is toxic and an irritant.[2] Avoid inhalation and skin contact.

Materials and Equipment:

-

Three-neck round-bottom flask (glass-lined reactor for industrial scale)[1]

-

Gas inlet tube

-

Dropping funnel

-

Condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Gas flow meter

-

Separatory funnel

-

Bromine (Br₂)

-

Acetylene (C₂H₂) gas cylinder with regulator

-

Nitrogen (N₂) gas for purging

-

Dilute aqueous sodium carbonate (Na₂CO₃) or other dilute alkali solution[1]

-

Anhydrous calcium sulfate (B86663) (CaSO₄) or potassium carbonate (K₂CO₃) for drying[2]

-

Distilled water

Procedure:

-

Apparatus Setup: Assemble the three-neck flask with the gas inlet tube, condenser, and a stopper. Ensure all joints are properly sealed. The outlet of the condenser should be connected to a bubbler or a trap to monitor gas flow and prevent backflow.

-

Inerting the System: Purge the entire apparatus with nitrogen gas to displace all air, mitigating the risk of forming an explosive mixture with acetylene.[7]

-

Charging the Reactor: Carefully add the required amount of liquid bromine to the reaction flask. A small amount of water can be added to form a layer on top of the bromine, which helps to reduce its volatilization.[1]

-

Initiating the Reaction: Begin stirring the bromine. Slowly introduce a controlled stream of acetylene gas through the gas inlet tube, ensuring the tip is below the surface of the bromine. Maintain the acetylene pressure between 0.02–0.05 MPa.[1]

-

Temperature Control: Maintain the reaction temperature between 50–60 °C using the heating mantle.[1] Monitor the temperature closely, as the reaction is exothermic.

-

Reaction Monitoring: Continue the addition of acetylene for 5–7 hours.[1] During the reaction, the deep red-brown color of the bromine will gradually fade to a yellow or amber color, indicating the consumption of bromine.[1]

-

Work-up and Neutralization: Once the reaction is complete, stop the acetylene flow and purge the system with nitrogen. Allow the reaction mixture to cool to room temperature. Transfer the crude product to a separatory funnel and wash it with a dilute alkali solution (e.g., sodium carbonate solution) to neutralize any hydrobromic acid formed during the reaction.[1]

-

Purification:

-

Allow the layers to separate and collect the lower, denser organic phase.[1]

-

Wash the organic layer with water until the washings are neutral (pH 5-7).[1]

-

For higher purity, the product can be washed successively with concentrated sulfuric acid (H₂SO₄) three times, followed by three water washes.[2]

-

Dry the washed product over an anhydrous drying agent like CaSO₄ or K₂CO₃.[2]

-

-

Final Purification (Optional): For analytical-grade purity, the dried product can be distilled under reduced pressure.[2] This minimizes thermal decomposition, which can occur above 240 °C.[1]

Visualizations

The following diagrams illustrate the chemical pathway and the general experimental workflow for the synthesis process.

Caption: Reaction pathway for the two-step addition of bromine to acetylene.

Caption: Step-by-step experimental workflow for synthesis and purification.

References

- 1. This compound: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. brainly.in [brainly.in]

- 4. This compound | Br2CHCHBr2 | CID 6588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. lookchem.com [lookchem.com]

- 7. CN101108784A - Technique for manufacturing tetrabromoethane and equipment thereof - Google Patents [patents.google.com]

An In-depth Technical Guide on the Molecular Geometry and Bond Angles of 1,1,2,2-Tetrabromoethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular geometry and bond angles of 1,1,2,2-tetrabromoethane (CHBr₂CHBr₂). The structural parameters of this halogenated hydrocarbon are crucial for understanding its physical properties, reactivity, and potential applications in various scientific fields. This document summarizes key experimental findings and provides detailed insights into the molecule's conformational preferences.

Molecular Structure and Conformation

This compound is a derivative of ethane (B1197151) in which two bromine atoms are attached to each carbon atom. The presence of bulky bromine atoms and their mutual interactions significantly influences the molecule's three-dimensional structure. The molecule can exist in different rotational conformations (rotamers) around the central carbon-carbon single bond. The two primary conformations are the anti (or trans) and the gauche forms.

An early and pivotal study on the molecular structure of this compound was conducted by Hassel and Viervoll in 1947 using the rotating sector electron diffraction method.[1] Their work provided the first experimental determination of the bond lengths and angles for this molecule in the gas phase.

Tabulated Molecular Geometry Data

The following table summarizes the experimentally determined bond lengths and bond angles for this compound as reported by Hassel and Viervoll.[1] It is important to note that these values represent an average of the different conformations present in the gaseous state at the time of the experiment.

| Parameter | Value |

| Bond Lengths | |

| C-C | 1.54 Å |

| C-Br | 1.95 Å |

| C-H | (assumed) 1.09 Å |

| Bond Angles | |

| ∠ C-C-Br | 111.5° |

| ∠ Br-C-Br | 111.5° |

| ∠ C-C-H | (assumed) 109.5° |

| ∠ Br-C-H | (assumed) 109.5° |

| Dihedral Angle | |

| Br-C-C-Br (gauche) | Approximately 60-70° |

| Br-C-C-Br (anti) | 180° |

Note: The C-H bond length and the angles involving hydrogen were assumed based on typical values for similar molecules at the time of the study.

Conformational Analysis: Anti vs. Gauche

The study by Hassel and Viervoll indicated the presence of both anti and gauche conformers of this compound in the gas phase. In the anti conformation, the two C-Br bonds on adjacent carbons are positioned at a dihedral angle of 180° to each other, minimizing steric hindrance between the bulky bromine atoms. In the gauche conformation, this dihedral angle is approximately 60-70°.

While steric hindrance would favor the anti conformer, dipole-dipole interactions and other electronic effects can influence the relative stability of the conformers. For many halogenated ethanes, the gauche effect, where the gauche conformer is unexpectedly more stable, is observed. However, for this compound, the large size of the bromine atoms leads to significant steric repulsion in the gauche form. The experimental evidence from the 1947 study suggests a mixture of both conformers, with the exact ratio being dependent on the temperature and phase.

Experimental Protocol: Gas-Phase Electron Diffraction

The determination of the molecular structure of this compound by Hassel and Viervoll was a significant achievement for its time and utilized the rotating sector method of gas-phase electron diffraction.[1]

Methodology Overview:

-

Sample Introduction: A gaseous sample of this compound was introduced into a high-vacuum chamber.

-

Electron Beam Interaction: A high-energy beam of electrons was directed through the gas. The electrons were scattered by the electrostatic potential of the molecules.

-

Diffraction Pattern Recording: The scattered electrons formed a diffraction pattern of concentric rings on a photographic plate. The use of a rotating sector in front of the photographic plate was a key innovation. This sector had an angular opening that increased with the scattering angle, which compensated for the rapid fall-off in scattering intensity and allowed for more accurate measurements over a wider range of scattering angles.

-

Data Analysis: The intensity of the diffraction rings was measured from the photographic plates. This intensity distribution is dependent on the interatomic distances within the molecules.

-

Radial Distribution Curve: The experimental intensity data was mathematically transformed to generate a radial distribution curve. This curve shows the probability of finding two atoms at a given distance from each other.

-

Structure Determination: The peaks in the radial distribution curve correspond to the various interatomic distances in the molecule (e.g., C-Br, C-C, Br...Br). By analyzing the positions and areas of these peaks, the bond lengths, bond angles, and information about the conformational distribution could be deduced.

The workflow for this experimental approach can be visualized as follows:

References

Spectroscopic Profile of 1,1,2,2-Tetrabromoethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,1,2,2-tetrabromoethane, a dense halogenated hydrocarbon. The information presented herein is crucial for the accurate identification, characterization, and quality control of this compound in research and development settings. This document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H and ¹³C NMR Data for this compound

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H | 6.04[1] | Singlet | J(H,H) = 2.92, J(¹³C,H) = 181.0[1] | CHBr₂ |

| ¹³C | 37.8 | Singlet | - | CHBr₂ |

Note: Due to the molecule's symmetry, both protons and both carbons are chemically equivalent, resulting in a single peak for each.

Infrared (IR) Spectroscopy

Table 2: Principal Infrared Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~3000 | Medium | C-H Stretch |

| ~1200 | Strong | C-H Bend (Scissoring) |

| ~670 | Strong | C-Br Stretch |

Mass Spectrometry (MS)

Table 3: Key Mass Spectrometry Data for this compound (Electron Ionization)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 346 | 5 | [C₂H₂Br₄]⁺ (Molecular Ion) |

| 267 | 100 | [C₂HBr₃]⁺ |

| 187 | 60 | [C₂HBr₂]⁺ |

| 107 | 40 | [C₂HBr]⁺ |

| 81/79 | 30 | [Br]⁺ |

Note: The presence of bromine's two stable isotopes (⁷⁹Br and ⁸¹Br) results in characteristic isotopic patterns for bromine-containing fragments.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectra Acquisition:

-

Sample Preparation: A solution of this compound (approximately 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is prepared in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.

-

¹H NMR Parameters:

-

A standard one-pulse sequence is utilized.

-

The spectral width is set to cover the expected chemical shift range (e.g., 0-10 ppm).

-

A sufficient number of scans (typically 8-16) are acquired to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Parameters:

-

A proton-decoupled pulse sequence is employed to simplify the spectrum to single peaks for each carbon environment.

-

The spectral width is set to encompass the typical range for organic molecules (e.g., 0-220 ppm).

-

A larger number of scans (e.g., 1024 or more) and a relaxation delay are used to ensure a good signal-to-noise ratio due to the low natural abundance of ¹³C.

-

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

FTIR Spectrum Acquisition (Neat Liquid):

-

Sample Preparation: A single drop of neat this compound is placed directly onto the surface of a diamond or zinc selenide (B1212193) attenuated total reflectance (ATR) crystal. Alternatively, a thin film can be created by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[2][3]

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal or salt plates is recorded.

-

The sample is then placed on the crystal or between the plates, and the sample spectrum is acquired.

-

Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrum Acquisition:

-

Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS). The sample is vaporized in the ion source.

-

Instrumentation: A mass spectrometer equipped with an electron ionization source is used.

-

Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[4]

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Solubility of 1,1,2,2-Tetrabromoethane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,1,2,2-tetrabromoethane in various organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide summarizes the available qualitative and semi-quantitative information and presents a detailed, generalized experimental protocol for the accurate determination of its solubility.

Core Topic: Solubility Profile of this compound

This compound (TBE), also known as acetylene (B1199291) tetrabromide, is a dense, non-flammable, and colorless to pale yellow liquid.[1][2] Its high density and refractive index make it useful in various industrial and laboratory applications, including as a solvent and in mineral separation.[2] Understanding its solubility in a range of organic solvents is crucial for its effective use in chemical synthesis, formulation development, and analytical procedures.

Data on Solubility

The solubility of this compound is largely characterized by its miscibility with a variety of common organic solvents. "Miscible" indicates that the two substances will mix in all proportions to form a homogeneous solution. While extensive quantitative data is scarce, the following table summarizes the available information.

| Solvent Class | Solvent | Solubility | Notes |

| Alcohols | Ethanol | Miscible[3] | A single source indicates a solubility of 7.73 g/L at 25°C[4] |

| Methanol | Soluble | A single source indicates a solubility of 4.79 g/L at 25°C[4] | |

| Isopropanol | Soluble | A single source indicates a solubility of 8.07 g/L at 25°C[4] | |

| Ethers | Diethyl Ether | Miscible[3] | |

| Halogenated Hydrocarbons | Chloroform | Miscible[3] | |

| Carbon Tetrachloride | Slightly Soluble[3] | ||

| Ketones | Acetone | Soluble[3] | |

| Aromatic Hydrocarbons | Benzene | Soluble[3] | |

| Carboxylic Acids | Glacial Acetic Acid | Miscible[5] | |

| Amines | Aniline | Miscible[5] | |

| Aqueous Solvents | Water | Insoluble[6] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of a liquid solute, such as this compound, in a liquid organic solvent. This protocol is based on the widely accepted "shake-flask" method, followed by quantitative analysis.

Principle

A supersaturated solution of the solute in the solvent is prepared and allowed to reach equilibrium at a constant temperature. Once equilibrium is established, the concentration of the solute in the saturated solution is determined using a suitable analytical method, such as gravimetry or spectroscopy.

Materials and Equipment

-

This compound (high purity)

-

Organic solvent of interest (high purity)

-

Thermostatic shaker bath or incubator

-

Calibrated thermometer

-

Analytical balance (accurate to ±0.0001 g)

-

Glass vials with airtight seals (e.g., screw caps (B75204) with PTFE septa)

-

Syringes and filters (e.g., 0.22 µm PTFE syringe filters)

-

Volumetric flasks and pipettes

-

Analytical instrument (e.g., UV-Vis spectrophotometer, gas chromatograph, or high-performance liquid chromatograph)

Procedure

-

Preparation of the Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed glass vial. The presence of a distinct layer of the solute should be visible to ensure that the solution is saturated.

-

Place the vial in a thermostatic shaker bath set to the desired temperature.

-

Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solvent remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, stop the agitation and allow the mixture to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow for phase separation.

-

Carefully withdraw an aliquot of the supernatant (the solvent layer saturated with the solute) using a pre-warmed or pre-cooled syringe to the experimental temperature to avoid any change in solubility.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microdroplets of the solute.

-

Record the mass of the collected filtrate.

-

Dilute the filtrate to a known volume with the pure solvent. The dilution factor will depend on the expected concentration and the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted sample using a pre-calibrated analytical instrument to determine the concentration of this compound.

-

Gravimetric Analysis: If the solvent is volatile and the solute is not, a known mass of the saturated solution can be evaporated to dryness, and the mass of the remaining solute can be measured.

-

Spectroscopic Analysis (e.g., UV-Vis): If this compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a calibration curve.

-

Chromatographic Analysis (e.g., GC or HPLC): These techniques are highly sensitive and specific and can be used to determine the concentration of the solute in the solvent. A calibration curve with standards of known concentrations is required.

-

-

-

Calculation of Solubility:

-

From the concentration of the diluted sample and the dilution factor, calculate the concentration of this compound in the saturated solution.

-

Express the solubility in appropriate units, such as g/100 g of solvent, g/L of solvent, or mole fraction.

-

Mandatory Visualizations

Experimental Workflow for Solubility Determination

References

- 1. This compound: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]

- 2. Tetrabromoethane - Wikipedia [en.wikipedia.org]

- 3. This compound | Br2CHCHBr2 | CID 6588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scent.vn [scent.vn]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. solubilityofthings.com [solubilityofthings.com]

Thermal Decomposition of 1,1,2,2-Tetrabromoethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,2,2-Tetrabromoethane (TBE), also known as acetylene (B1199291) tetrabromide, is a dense, non-flammable liquid historically used as a solvent and in mineral separation processes. Its chemical structure, laden with bromine atoms, raises significant concerns regarding its thermal stability and the nature of its decomposition products. When subjected to elevated temperatures, TBE undergoes decomposition, releasing toxic and corrosive substances. A thorough understanding of these decomposition pathways and products is crucial for safe handling, storage, and for predicting its environmental fate and impact, particularly in scenarios involving accidental fires or industrial processes operating at high temperatures.

This technical guide provides an in-depth overview of the thermal decomposition of this compound, based on available scientific literature. It outlines the primary decomposition products, proposes a plausible decomposition mechanism, and presents a generalized experimental protocol for the analysis of such thermal degradation processes.

Thermal Decomposition Products

Upon heating, this compound is known to decompose, particularly at temperatures exceeding 190°C. The decomposition process leads to the formation of several hazardous substances. While detailed quantitative studies on the product distribution under various conditions are not extensively available in the public literature, the primary decomposition products have been identified.

| Decomposition Product | Chemical Formula | Method of Identification (Typical) |

| Hydrogen Bromide | HBr | Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared Spectroscopy (FTIR) |

| Carbonyl Bromide | COBr₂ | GC-MS, FTIR |

| Bromine | Br₂ | GC-MS |

| Various Brominated Hydrocarbons | e.g., Tribromoethene | GC-MS |

Note: The formation of other minor brominated organic compounds is also possible depending on the specific decomposition conditions (e.g., temperature, atmosphere, presence of catalysts).

Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound is likely initiated by the elimination of hydrogen bromide (HBr), a common thermal degradation pathway for halogenated alkanes. This initial step would lead to the formation of tribromoethene. Subsequent reactions, especially in the presence of oxygen, could lead to the formation of carbonyl bromide and other oxidation products.

Caption: Proposed primary thermal decomposition pathway of this compound.

Generalized Experimental Protocol for Pyrolysis Studies